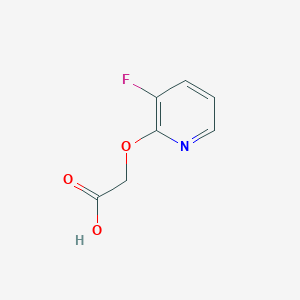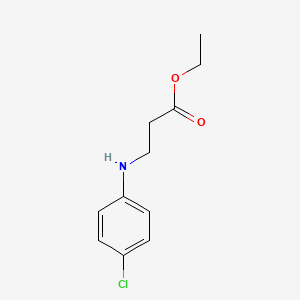
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate is a chemical compound known for its unique structure and properties It is a derivative of benzofuran, which is a heterocyclic compound containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate typically involves the esterification of carbonochloridic acid with 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, releasing the active benzofuran moiety, which can then interact with various biological targets. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Carbosulfan: A related compound with similar structural features but different functional groups.
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran core and exhibit diverse biological activities.
Uniqueness
2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate is unique due to its specific ester functional group and the presence of the 2,3-dihydro-2,2-dimethyl-7-benzofuran moiety
Propiedades
Número CAS |
4790-86-7 |
|---|---|
Fórmula molecular |
C11H11ClO3 |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) carbonochloridate |
InChI |
InChI=1S/C11H11ClO3/c1-11(2)6-7-4-3-5-8(9(7)15-11)14-10(12)13/h3-5H,6H2,1-2H3 |
Clave InChI |
LFIQOFYSVSBJNH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Dimethylthieno[2,3-c]pyridine](/img/structure/B8757145.png)





![2,4-Pyrimidinediamine, 5-chloro-N4-[4-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-](/img/structure/B8757180.png)

![METHYL (3S)-1-(2-CHLOROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE](/img/structure/B8757207.png)
